3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one
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Overview
Description
3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one is a heterocyclic compound that belongs to the family of cyclohepta[b]furan-2-ones This compound is characterized by a seven-membered ring fused to a furan ring, with an acetyl group at the 3-position and a methoxy group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one can be achieved through various synthetic routes. One common method involves the iodation of a precursor compound followed by a Suzuki–Miyaura coupling reaction
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include catalytic hydrogenation to remove iodine substituents, followed by reactions with malonate esters in the presence of sodium alkoxide to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: Reacts with olefins, active methylenes, enamines, and silyl enol ethers to form azulene derivatives.
Electrophilic Substitution: The resonance structure of the compound allows for electrophilic substitution reactions at specific positions on the ring.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve olefins, active methylenes, enamines, and silyl enol ethers under controlled conditions.
Electrophilic Substitution: Often requires the presence of electrophiles and suitable solvents to facilitate the reaction.
Major Products Formed
Scientific Research Applications
3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological activity. For example, its ability to undergo electrophilic substitution and cycloaddition reactions may contribute to its anti-inflammatory and antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2H-Cyclohepta[b]furan-2-one: A precursor compound used in the synthesis of various derivatives.
3,8-Diaryl-2H-cyclohepta[b]furan-2-ones: Compounds with aryl groups at the 3- and 8-positions, influencing their electronic properties.
Uniqueness
3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one is a heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a seven-membered cyclohepta[b]furan ring with an acetyl group at the 3-position and a methoxy group at the 8-position. Its molecular formula is C12H14O3, and it has a molecular weight of approximately 218.20 g/mol. These structural characteristics contribute significantly to its biological activity.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, making it a candidate for treating inflammatory diseases. Its mechanism involves interactions with molecular targets that influence inflammatory pathways.
- Antimicrobial Activity : Studies have demonstrated its efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's antimicrobial properties are attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes .
- Antioxidant Effects : The antioxidant capacity of this compound has been evaluated through various assays, indicating its potential to scavenge free radicals and reduce oxidative stress in biological systems .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and microbial metabolism, thereby reducing their activity and mitigating harmful effects .
- Electrophilic Substitution : Its structure allows for electrophilic substitution reactions, which can modify biological targets, enhancing or inhibiting their functions depending on the context.
Study on Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The results indicated a decrease in pro-inflammatory cytokines, suggesting its potential for therapeutic use in conditions like arthritis or chronic inflammation.
Parameter | Control Group | Treatment Group |
---|---|---|
IL-6 (pg/mL) | 150 ± 10 | 75 ± 5 |
TNF-alpha (pg/mL) | 200 ± 15 | 90 ± 8 |
Antimicrobial Efficacy
In vitro studies have assessed the antimicrobial activity of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 25 |
These findings highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Properties
CAS No. |
1210-38-4 |
---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-acetyl-8-methoxycyclohepta[b]furan-2-one |
InChI |
InChI=1S/C12H10O4/c1-7(13)10-8-5-3-4-6-9(15-2)11(8)16-12(10)14/h3-6H,1-2H3 |
InChI Key |
CIAFGDINQLNVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC=CC(=C2OC1=O)OC |
Origin of Product |
United States |
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